molecular formula C12H10BrNO3 B3007177 2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide CAS No. 923207-83-4

2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide

Cat. No.: B3007177
CAS No.: 923207-83-4
M. Wt: 296.12
InChI Key: ZODROIFZHOXJEG-UHFFFAOYSA-N
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Description

2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide is an organic compound characterized by the presence of a bromo-substituted phenoxy group, a formyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: 2-(4-bromo-2-carboxyphenoxy)-N-prop-2-ynylacetamide.

    Reduction: 2-(4-bromo-2-hydroxyphenoxy)-N-prop-2-ynylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of the target proteins and affect various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide
  • 2-(4-bromo-2-formylphenoxy)-N-phenylpropanamide
  • 2-(4-bromo-2-formylphenoxy)acetic acid

Uniqueness

2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide is unique due to the presence of the prop-2-ynyl group, which can participate in click chemistry reactions. This makes it a valuable compound for the synthesis of complex molecules and materials .

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-5-14-12(16)8-17-11-4-3-10(13)6-9(11)7-15/h1,3-4,6-7H,5,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODROIFZHOXJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)COC1=C(C=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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